Methylvinylnitrosamine

Description

Contextualization within N-Nitrosamine Chemical Biology Research

N-nitrosamines are characterized by the N-N=O functional group and are formed from the reaction of secondary or tertiary amines with nitrosating agents. cdc.goveuropa.eu The chemical biology of N-nitrosamines is centered on their metabolic activation into reactive electrophilic species that can interact with cellular macromolecules, most notably DNA. nih.govnih.gov This interaction, leading to the formation of DNA adducts, is considered a critical initiating event in the process of chemical carcinogenesis. nih.govnih.gov

Research into N-nitrosamines has revealed a remarkable organ and species specificity in their carcinogenic effects. researchgate.net This has made them valuable tools for studying the mechanisms of cancer development. nih.govresearchgate.net The field has evolved from merely identifying these compounds in various products to elucidating the intricate biochemical pathways of their activation and their subsequent molecular interactions. cdc.gov

Overview of Mechanistic Research Trajectories for Alkylating Nitrosamines

The primary mechanism by which many N-nitrosamines exert their carcinogenic effects is through the alkylation of DNA. nih.gov This process is not direct; it requires metabolic activation, most commonly initiated by cytochrome P450 (CYP) enzymes. unito.itnih.gov A major research trajectory has focused on the α-hydroxylation pathway. nih.gov In this pathway, CYP enzymes hydroxylate the carbon atom adjacent (in the alpha position) to the nitroso group. This creates an unstable α-hydroxynitrosamine that spontaneously decomposes to form a highly reactive alkyldiazonium ion, which then serves as the ultimate alkylating agent, transferring an alkyl group to nucleophilic sites on DNA bases. nih.gov

Another significant research avenue involves the study of nitrosamines containing functional groups that can be metabolized through alternative pathways. For instance, β-hydroxylation has also been investigated as a potential activation mechanism. nih.gov The study of various nitrosamines has demonstrated that structural differences can lead to different metabolic fates and, consequently, different patterns of DNA damage and organ-specific carcinogenicity. researchgate.net

Scope and Significance of Academic Inquiry into Methylvinylnitrosamine

Academic inquiry into this compound (MVNA) is significant for several reasons. Firstly, it represents a class of unsaturated nitrosamines, and its vinyl group introduces a different metabolic possibility compared to simple dialkylnitrosamines. Research has shown that MVNA can be metabolically activated to an epoxide. nih.gov This epoxide is a reactive electrophile that can directly form adducts with DNA. nih.gov Specifically, the epoxide of MVNA has been shown to react with adenosine (B11128) in DNA to form the exocyclic adduct 1,N6-ethenoadenosine (1,N6-ε-Ado). nih.gov

Furthermore, the metabolic activation of MVNA also leads to the formation of a methylating agent, identified as methyl diazohydroxide, which can methylate DNA bases, such as forming N7-methylguanine. nih.gov This dual mechanism of DNA damage—both through etheno adduct formation and methylation—makes MVNA a compound of particular interest for understanding the full spectrum of DNA damage that can be induced by a single nitrosamine (B1359907).

Studies in animal models have demonstrated the carcinogenic potential of MVNA. For instance, in rats, it has been shown to cause carcinomas in the anterior nasal cavity. researchgate.net The investigation into MVNA also has relevance to other areas of toxicology, as it has been identified as a potential metabolite of other compounds, such as N-nitroso-N-methyl-N-(2-phenylethyl)amine (MNPN), and the tumor types induced by MNPN resemble those caused by MVNA. nih.gov

The study of MVNA contributes to a deeper understanding of how chemical structure influences metabolic activation pathways and the nature of the resulting DNA damage, which is fundamental to assessing the carcinogenic risk of this and related compounds.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds and research findings discussed in this article.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | N-ethenyl-N-methylnitrous amide | |

| Molecular Formula | C3H6N2O | |

| Carcinogenicity | Anticipated to be a human carcinogen | americanpharmaceuticalreview.com |

| Observed Effect | Carcinoma in the anterior nasal cavity of rats | researchgate.net |

Table 2: DNA Adducts of this compound

| Adduct | Formation Pathway | Reference |

|---|---|---|

| 1,N6-ethenoadenosine (1,N6-ε-Ado) | Reaction of the MVNA-derived epoxide with adenosine | nih.gov |

| N7-methylguanine (N7-MeG) | Methylation by methyl diazohydroxide, a co-product of epoxide formation | nih.gov |

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| This compound | MVNA |

| N-nitroso-N-methyl-N-(2-phenylethyl)amine | MNPN |

| 1,N6-ethenoadenosine | 1,N6-ε-Ado |

| N7-methylguanine | N7-MeG |

Structure

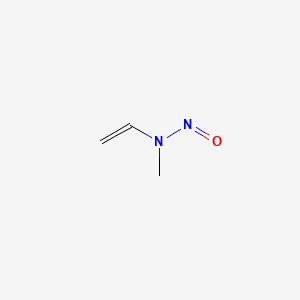

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethenyl-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c1-3-5(2)4-6/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZVYNHQGTZJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Record name | N-NITROSOMETHYLVINYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosomethylvinylamine is a very volatile yellow liquid. (NTP, 1992), Yellow liquid; [HSDB] | |

| Record name | N-NITROSOMETHYLVINYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosomethylvinylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

117 to 118 °F at 30 mmHg (NTP, 1992), 47 °C | |

| Record name | N-NITROSOMETHYLVINYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosomethylvinylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

30000 ppm at 77 °F (NTP, 1992), Soluble in water (3%), Soluble in organic solvents and lipids | |

| Record name | N-NITROSOMETHYLVINYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosomethylvinylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.96 [mmHg] | |

| Record name | N-Nitrosomethylvinylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow liquid | |

CAS No. |

4549-40-0 | |

| Record name | N-NITROSOMETHYLVINYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-methylvinylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4549-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosomethylvinylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylvinylnitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-NITROSOMETHYLVINYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F13H2637M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Nitrosomethylvinylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Isotopic Labeling for Mechanistic Studies

Advanced Synthetic Routes for Methylvinylnitrosamine and its Precursors

The synthesis of this compound (MVNA) has been achieved through multi-step chemical processes starting from readily available precursors. One established route involves the nitrosation of β-hydroxyethylmethylamine, followed by chlorination and subsequent dehydrohalogenation. acs.org

A detailed synthetic pathway is as follows:

Nitrosation: β-hydroxyethylmethylamine is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to form the N-nitroso derivative, N-(β-hydroxyethyl)methylnitrosamine.

Chlorination: The resulting alcohol is converted to a chloride. This is typically achieved by reacting N-(β-hydroxyethyl)methylnitrosamine with a chlorinating agent like thionyl chloride in a solvent such as pyridine. This step yields β-chloroethylmethylnitrosamine. acs.org

Dehydrohalogenation: The final step involves the elimination of hydrogen chloride from β-chloroethylmethylnitrosamine to create the vinyl group. This is accomplished by treating the chlorinated precursor with a base, such as potassium hydroxide (B78521) in methanol (B129727) or sodium ethoxide, to yield this compound. acs.orgnih.gov

An alternative reported preparation method involves the direct reaction of methylvinylamine with sodium nitrite at elevated temperatures (60 °C). nih.gov The purification of the final product is typically performed by vacuum distillation to obtain the compound in a state suitable for research purposes. acs.org

Isotopic Labeling Strategies for Tracing Metabolic Fate and Adduct Formation

Isotopic labeling is a critical technique for elucidating the complex metabolic pathways of carcinogens like this compound. cernobioscience.com By replacing specific atoms with their heavier, stable isotopes, researchers can trace the journey of the molecule and its metabolites within biological systems, identify reactive intermediates, and characterize the resulting DNA and protein adducts. cernobioscience.com

Deuterium (B1214612) (²H) and Carbon-13 (¹³C) are stable isotopes widely used in metabolic research. clearsynth.com Incorporating these isotopes into the this compound structure allows for detailed tracking and analysis.

Deuterium (²H) Labeling: Replacing hydrogen with deuterium can provide insights into metabolic pathways and reaction mechanisms. clearsynth.com In studies of related vinyl compounds, deuterium labeling has been employed to investigate the formation of etheno adducts, which are mutagenic DNA lesions. nih.gov The kinetic isotope effect observed with deuterated compounds can help identify rate-determining steps in metabolic activation.

Carbon-13 (¹³C) Labeling: ¹³C-labeled compounds are invaluable for tracking the carbon skeleton of a molecule through metabolic transformations. Using ¹³C-labeled this compound in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the unambiguous identification of metabolites and DNA adducts. frontiersin.org For instance, the reaction mechanisms of epoxide intermediates with nucleobases, such as the formation of 1,N⁶-ethenoadenosine from a this compound-derived epoxide, have been studied using ¹³C labeling to trace the path of the carbon atoms. nih.gov

| Isotope | Labeling Application in Nitrosamine (B1359907) Research | Primary Detection Technique | Key Research Finding |

|---|---|---|---|

| Deuterium (²H) | Studying metabolic pathways and reaction mechanisms (e.g., kinetic isotope effects). clearsynth.com | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Helps elucidate mechanisms of adduct formation. nih.gov |

| Carbon-13 (¹³C) | Tracing carbon atoms through metabolism to identify metabolites and DNA adducts. frontiersin.org | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates reaction mechanisms, such as the formation of etheno adducts from epoxide intermediates. nih.gov |

| Nitrogen-15 (¹⁵N) | Quantifying specific metabolic pathways, such as α-hydroxylation. nih.govpnas.org | Isotope Ratio Mass Spectrometry (IRMS) | Allows for direct measurement of N₂ evolution, providing a quantitative measure of the α-hydroxylation pathway. pnas.org |

Nitrogen-15 (¹⁵N) labeling has proven to be a powerful tool specifically for studying nitrosamine metabolism. nih.gov The metabolic activation of many nitrosamines is believed to proceed via an α-hydroxylation pathway, which leads to an unstable intermediate that ultimately releases molecular nitrogen (N₂). pnas.org

Deuterium and Carbon-13 Labeling Applications

Characterization Techniques for Synthesized this compound Analogues for Research Purity

Ensuring the identity, purity, and stability of synthesized this compound and its isotopically labeled analogues is paramount for the validity of research findings. A suite of advanced analytical techniques is employed for this purpose. researchgate.netthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating volatile compounds like this compound from a mixture and providing mass-to-charge ratio data for identification. nih.gov It is a cornerstone for both qualitative confirmation and quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile precursors, metabolites, or adducts, LC-MS/MS offers exceptional sensitivity and selectivity. pharmtech.com This method is crucial for detecting and quantifying trace levels of nitrosamines and their metabolic products in complex biological matrices. researchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography provides high-accuracy mass measurements, further confirming the elemental composition of the synthesized compounds and their metabolites. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural elucidation of synthesized compounds. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the correct molecular structure and the position of isotopic labels. nih.gov

Elemental Analysis: This classical technique is used to determine the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound, providing a fundamental check of its empirical formula and purity. acs.org

| Technique | Acronym | Primary Application in MVNA Research |

|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Identification and quantification of volatile compounds like MVNA. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Highly sensitive detection and quantification of nitrosamines and metabolites in complex mixtures. pharmtech.com |

| Liquid Chromatography-High Resolution Mass Spectrometry | LC-HRMS | Accurate mass measurement for elemental composition confirmation. thermofisher.com |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Unambiguous structural elucidation and confirmation of isotopic label positions. nih.gov |

| Elemental Analysis | - | Verification of the empirical formula and fundamental purity assessment. acs.org |

Metabolic Biotransformation Pathways of Methylvinylnitrosamine

Enzymatic Activation Mechanisms

Enzymatic activation is a critical initial step in the metabolic processing of methylvinylnitrosamine, converting the relatively inert parent compound into reactive intermediates. This process is primarily mediated by the cytochrome P450 superfamily of enzymes. nih.gov

Cytochrome P450-Mediated α-Hydroxylation Pathways

The primary mechanism for the metabolic activation of this compound involves α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov This reaction introduces a hydroxyl group onto the carbon atom adjacent to the N-nitroso group. This hydroxylation can occur at either the methyl or the vinyl group of the this compound molecule.

The α-hydroxylation of the methyl group leads to the formation of α-hydroxythis compound. This intermediate is unstable and spontaneously decomposes to yield formaldehyde (B43269) and a vinyl-diazonium ion. Alternatively, α-hydroxylation of the vinyl group results in the formation of α-hydroxyvinylmethylnitrosamine, which then breaks down to form acetaldehyde (B116499) and a methyl-diazonium ion.

Role of Specific Cytochrome P450 Isoforms in this compound Metabolism

Several isoforms of the cytochrome P450 family have been implicated in the metabolism of nitrosamines. nih.govuniprot.org Research has shown that CYP2E1 is a major enzyme involved in the metabolic activation of various nitrosamines, including N-nitrosodimethylamine (DMN) and N-nitrosodiethylamine (DEN). nih.gov Given the structural similarities, it is highly probable that CYP2E1 also plays a significant role in the α-hydroxylation of this compound.

Other CYP isoforms, such as those in the CYP1A and CYP3A families, are also known to metabolize a wide range of xenobiotics and could potentially contribute to the metabolism of this compound. uniprot.orgwikipedia.org For instance, CYP3A4 is a key enzyme in drug metabolism, found predominantly in the liver and intestine, and is responsible for oxidizing a variety of foreign organic molecules. wikipedia.org The specific contribution of each isoform can vary depending on factors such as tissue-specific expression levels and the presence of inducing or inhibiting agents.

| Cytochrome P450 Isoform | Known Substrates/Functions | Potential Role in this compound Metabolism |

|---|---|---|

| CYP2E1 | Major enzyme for N-nitrosodimethylamine (DMN) and N-nitrosodiethylamine (DEN) oxidation. nih.gov | Likely a primary catalyst for α-hydroxylation. |

| CYP1A Family | Metabolizes polycyclic aromatic hydrocarbons and some nitrosamines. uniprot.org | Potential contributor to metabolic activation. |

| CYP3A4 | Metabolizes a wide range of drugs and xenobiotics. wikipedia.org | Possible involvement in the oxidation of this compound. |

Formation of Electrophilic Intermediates (e.g., Diazonium Ions, Carbonium Ions)

The decomposition of the unstable α-hydroxynitrosamine intermediates generated during Phase I metabolism leads to the formation of highly reactive electrophilic species. The vinyl-diazonium ion and the methyl-diazonium ion are potent alkylating agents. These diazonium ions can subsequently lose a molecule of nitrogen gas (N₂) to form even more reactive carbonium ions (carbocations): the vinyl cation and the methyl cation.

These electrophilic intermediates are the ultimate carcinogenic species derived from this compound. Their high reactivity allows them to form covalent adducts with cellular macromolecules, including DNA, RNA, and proteins. The formation of these adducts, particularly with DNA, is a critical event in the initiation of carcinogenesis.

Detoxification and Conjugation Pathways

In parallel to the activation pathways, organisms possess detoxification mechanisms to neutralize and eliminate harmful compounds and their metabolites. These Phase II reactions involve the conjugation of the xenobiotic or its metabolites with endogenous molecules, increasing their water solubility and facilitating their excretion from the body. nih.govlongdom.org

Glutathione (B108866) Conjugation and Mercapturic Acid Pathway Investigations

Glutathione (GSH) conjugation is a critical detoxification mechanism for a wide variety of electrophilic compounds. mdpi.comtaylorfrancis.com This reaction is catalyzed by glutathione S-transferases (GSTs) and involves the nucleophilic attack of the thiol group of glutathione on the electrophilic center of the substrate. washington.edunih.gov The resulting glutathione conjugates can be further metabolized through the mercapturic acid pathway, leading to the formation of N-acetylcysteine conjugates that are excreted in the urine. nih.gov

Given the formation of highly electrophilic diazonium and carbonium ions from this compound metabolism, it is highly probable that these reactive intermediates are substrates for glutathione conjugation. This pathway would represent a direct detoxification route, preventing the electrophiles from reacting with critical cellular macromolecules like DNA. Research investigating the formation of glutathione and mercapturic acid conjugates of this compound would provide crucial insights into the balance between metabolic activation and detoxification of this carcinogen. wuxiapptec.com

Identification and Structural Elucidation of this compound Metabolites for Research Purposes

The biotransformation of N-nitrosomethylvinylamine (NMVA) is a critical area of research for understanding its biological activity. The metabolic activation of nitrosamines is a prerequisite for their interaction with cellular macromolecules. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgdynamed.commdpi.comnih.govnih.gov For many nitrosamines, the key metabolic event is an enzyme-catalyzed α-hydroxylation. food.gov.uknih.gov This reaction occurs on a carbon atom adjacent to the N-nitroso group and is a pivotal step in forming reactive electrophilic intermediates. food.gov.uknih.gov

In the case of N-nitrosomethylvinylamine, α-hydroxylation can occur on the methyl group. This metabolic oxidation is catalyzed mainly by CYP enzymes, such as CYP2E1. food.gov.uk The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes. acs.org This decomposition is believed to yield formaldehyde and a highly reactive methyldiazonium ion, which is capable of alkylating nucleophilic sites on DNA. acs.orgmdpi.com The identification of these transient species and their stable end-products in biological matrices is fundamental to research.

The investigation of urinary metabolites provides significant insights into the metabolic fate of xenobiotics. For related N-nitrosomethyl-N-alkylamines, research has identified several urinary metabolites, including various nitrosamino acids. acs.orgnih.gov For instance, studies on even-numbered alkyl chain nitrosamines have revealed N-methyl-N-(3-carboxypropyl)nitrosamine and nitrososarcosine as major acidic metabolites. acs.orgnih.gov Another significant metabolite found in the neutral fraction of urine is N-methyl-N-(2-oxopropyl)nitrosamine. acs.orgnih.gov While these are metabolites of related compounds, they suggest plausible metabolic pathways for the vinyl group of NMVA, such as oxidation and subsequent chain cleavage.

The definitive identification and structural characterization of these metabolites from complex biological samples like urine, plasma, or in vitro microsomal incubations rely on advanced analytical techniques. psu.edunih.govmdpi.com These methods must be highly sensitive and selective to detect and quantify trace levels of metabolites. nih.gov The combination of chromatographic separation with sophisticated detection technologies is standard practice in metabolic research.

The table below summarizes the principal analytical techniques employed for the identification and structural elucidation of nitrosamine (B1359907) metabolites for research purposes.

Table 1: Analytical Techniques for Metabolite Identification and Structural Elucidation

| Technique | Principle | Application in Metabolite Research | Citations |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on polarity and detects them by their mass-to-charge ratio (m/z) and fragmentation patterns. | A primary tool for identifying and quantifying known and unknown metabolites in complex biological matrices like urine and plasma. Provides structural information from fragmentation spectra. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile or derivatized non-volatile compounds and detects them by their mass-to-charge ratio and fragmentation patterns. | Used for the analysis of volatile nitrosamines and their metabolites. Often requires derivatization (e.g., esterification) of acidic metabolites to increase volatility. | nih.govnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass with very high accuracy, allowing for the determination of the elemental composition of a molecule. | Provides high confidence in the identification of unknown metabolites by determining their precise molecular formula, which helps to distinguish between compounds with the same nominal mass. | |

| Gas Chromatography-Thermal Energy Analysis (GC-TEA) | A highly selective technique where the effluent from the GC is passed through a pyrolyzer, releasing a nitrosyl radical (•NO) from N-nitroso compounds, which is then detected by chemiluminescence. | Offers excellent selectivity and sensitivity specifically for N-nitroso compounds, minimizing interference from the biological matrix. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure, connectivity, and stereochemistry of a molecule by observing the magnetic properties of atomic nuclei. | Considered the gold standard for the definitive structural elucidation of purified metabolites when sufficient quantities (microgram to milligram) can be isolated. | invivometabolism.org |

| Anion-Exchange Chromatography | Separates molecules based on their net surface charge. | Used as a sample preparation step to isolate acidic metabolites (nitrosamino acids) from complex mixtures like urine before analysis by other techniques. | psu.edunih.gov |

Research studies often use a combination of these techniques. For example, a study might use LC-MS/MS for initial screening and identification of potential metabolites in rat urine. nih.gov Fractions containing metabolites of interest could then be collected, and if a sufficient amount is isolated, NMR spectroscopy would be used for unambiguous structure confirmation. invivometabolism.org The use of isotopically labeled compounds (e.g., using ¹⁵N) is another powerful research strategy to trace the metabolic pathways and confirm the origin of detected nitrogen-containing products. nih.gov

Molecular Mechanisms of Interaction with Biomacromolecules

Deoxyribonucleic Acid (DNA) Adduct Formation

The interaction of methylvinylnitrosamine's reactive metabolites with DNA results in the formation of various DNA adducts, which are modifications to the DNA bases. This alkylation of DNA is a key component of its genotoxicity.

The electrophilic metabolites of this compound target several atomic sites within the DNA bases, leading to the formation of distinct methylation products.

O6-Methylguanine (O6-MeG): Formed by the addition of a methyl group to the oxygen at the 6th position of guanine (B1146940), O6-MeG is a potent pre-mutagenic lesion. wikipedia.org Its significance lies in its tendency to cause mispairing during DNA synthesis, where it incorrectly pairs with thymine (B56734) instead of cytosine, resulting in G:C to A:T transition mutations. wikipedia.org The persistence of O6-MeG within a cell is strongly linked to the carcinogenic activity of methylating agents, with its repair efficiency varying between different tissue types. researchgate.net

N7-Methylguanine (N7-MeG): Methylation at the nitrogen atom at position 7 of guanine creates N7-MeG, which is often the most prevalent adduct formed by methylating agents. researchgate.netwikipedia.org It is known that the metabolic activation of this compound produces a methylating species that leads to the formation of N7-methyl-deoxyguanosine. nih.gov While less directly mutagenic than O6-MeG, the presence of N7-MeG can weaken the glycosidic bond connecting the base to the sugar-phosphate backbone. This instability can lead to the loss of the entire base (depurination), creating an abasic site that can disrupt replication and is mutagenic itself.

Beyond methylation, the vinyl group of this compound can be metabolized to an epoxide, which can form cyclic "etheno" adducts with DNA bases. nih.gov

Table 1: Key DNA Adducts of this compound and Their Significance

| Adduct Name | Site of Formation | Mutagenic Consequence |

|---|---|---|

| O6-Methylguanine (O6-MeG) | Oxygen at position 6 of Guanine | Causes G:C → A:T transition mutations by mispairing with Thymine. wikipedia.org |

| N7-Methylguanine (N7-MeG) | Nitrogen at position 7 of Guanine | Can lead to depurination and the formation of mutagenic abasic sites. nih.gov |

| O4-Methylthymine (O4-MeT) | Oxygen at position 4 of Thymine | Causes T:A → C:G transition mutations by mispairing with Guanine. nih.gov |

The metabolic activation of this compound's vinyl group generates a chiral epoxide intermediate, which can exist as (R) and (S) enantiomers. nih.gov The reaction of these distinct stereoisomers with DNA can produce adducts with different three-dimensional structures. This stereochemistry can influence their biological effects, including how they are recognized by DNA repair enzymes and how they affect the fidelity of DNA polymerases.

While specific research on this compound is limited, studies on analogous compounds underscore the importance of stereochemistry. For example, the individual (R)- and (S)-enantiomers of the tobacco-specific nitrosamine (B1359907) metabolite NNAL exhibit different carcinogenic potencies and produce varying levels of specific DNA adducts in target organs. nih.gov This principle suggests that the stereochemical nature of the adducts formed by this compound is a critical factor in its biological activity.

The kinetics of adduct formation describe the rate at which these lesions are formed, while thermodynamics relate to their stability. These parameters are crucial for understanding an adduct's potential to persist in the cell and cause mutations.

Specific kinetic and thermodynamic constants for this compound are not widely documented. However, general principles can be drawn from related compounds. The rate of adduct formation is influenced by the concentration of the reactive metabolite and the accessibility of the target site on the DNA. nih.gov The thermodynamic stability of an adduct determines its persistence. For example, the O6-MeG adduct is known to be more stable and less readily repaired in tissues like the brain compared to the liver, a factor that has been linked to organ-specific carcinogenesis by some nitrosamines. researchgate.net The persistence of an adduct increases the likelihood that it will interfere with DNA replication and lead to a permanent mutation. hhearprogram.org

The pattern of DNA alkylation is not random; it is influenced by the local DNA sequence surrounding a potential modification site. nih.gov The specific arrangement of base pairs affects the DNA's local structure, such as the width of its major and minor grooves, which in turn impacts the accessibility of reactive sites to alkylating agents.

Studies have firmly established that the local DNA sequence context is a critical determinant of both the formation of adducts and their subsequent biological processing. nih.govnih.gov For other alkylating agents, the mutagenic potential of a specific lesion has been shown to vary significantly depending on its neighboring nucleotides. wikipedia.orgnih.gov While detailed mapping studies for this compound are not available, this principle of sequence-dependent reactivity is fundamental to the field of DNA damage and repair.

Kinetics and Thermodynamics of DNA Adduct Formation in Model Systems

Ribonucleic Acid (RNA) Adduct Formation

RNA, like DNA, possesses nucleophilic sites that are vulnerable to attack by electrophilic metabolites of carcinogens. Damage to RNA can disrupt its diverse and critical cellular functions, including protein synthesis (mRNA), ribosome function (rRNA), and the regulation of gene expression by non-coding RNAs, thereby contributing to cellular pathology. biorxiv.orgresearchgate.net

The reactive intermediates generated from this compound are capable of alkylating RNA bases. Research has demonstrated that the epoxide metabolite formed from the vinyl group reacts with the RNA nucleoside adenosine (B11128) to form 1,N6-ethenoadenosine, a cyclic adduct. nih.gov

In addition to etheno adducts, the methylating agent produced during this compound metabolism can also modify RNA bases. nih.gov Given the chemical similarity of RNA and DNA bases, it is anticipated that sites such as the N7 position of guanine and various positions on adenosine and cytidine (B196190) are targets for methylation. The formation of adducts on RNA can alter its secondary structure and interfere with its normal function, potentially leading to errors during protein translation or disrupting gene regulation. researchgate.netcellculturedish.com

Identification of Alkylation Sites on RNA

Protein Alkylation and Post-Translational Modifications

In addition to reacting with nucleic acids, the electrophilic metabolites of this compound can covalently bind to proteins, a process known as protein alkylation. This constitutes an aberrant type of post-translational modification that can alter the structure and function of the target protein.

The primary targets for protein alkylation are amino acid residues with nucleophilic side chains. creative-proteomics.comnih.gov The reactivity of these residues makes them susceptible to attack by electrophiles, such as the epoxide generated from this compound. Among the 20 common amino acids, cysteine, histidine, and lysine (B10760008) are particularly vulnerable to this type of modification. nih.govuab.edu

Cysteine: The thiol (-SH) group of cysteine is a highly potent nucleophile, making it one of the most common sites for protein alkylation. creative-proteomics.comnih.gov Alkylation of cysteine results in the formation of a stable thioether bond.

Histidine: The imidazole (B134444) ring of the histidine side chain contains two nitrogen atoms that are nucleophilic. It is a known target for modification by various aldehydes and electrophiles, leading to the formation of stable adducts. nih.govuab.edu Adducts have been identified on histidine residues of proteins like serum albumin and hemoglobin following exposure to other reactive compounds. researchgate.netmdpi.com

Lysine: The primary amine (-NH2) at the end of the lysine side chain is also a strong nucleophile. It readily reacts with electrophiles to form various adducts. nih.govuab.edu Like histidine, lysine modifications by reactive aldehydes and epoxides are well-documented. mdpi.comlu.se

While specific studies exhaustively cataloging the protein adducts of this compound are limited, its chemical nature as a precursor to a reactive epoxide strongly implies that these nucleophilic residues are the principal targets. nih.gov

| Amino Acid | Nucleophilic Group | Susceptibility to Alkylation |

| Cysteine | Thiol (-SH) | High |

| Histidine | Imidazole Ring | Moderate to High |

| Lysine | Primary Amine (-NH₂) | Moderate to High |

| This table outlines the key amino acid residues that are primary targets for alkylation by electrophilic compounds. creative-proteomics.comnih.gov |

The covalent attachment of a methylvinyl group to an amino acid residue can have profound effects on the target protein's structure and, consequently, its function. The addition of this chemical group, even though relatively small, can introduce steric hindrance, alter the local charge distribution, and disrupt critical non-covalent interactions that maintain the protein's native three-dimensional conformation. nih.govnih.gov

Such structural perturbations can lead to a variety of functional outcomes:

Enzyme Inhibition: If the alkylated residue is located within the active site of an enzyme, the adduction can directly block substrate binding or interfere with the catalytic mechanism, leading to a loss of enzymatic activity.

Disrupted Protein-Protein Interactions: Many cellular processes rely on precisely orchestrated interactions between proteins. Alkylation at an interaction interface can prevent or weaken this binding, disrupting signaling pathways or the assembly of protein complexes. elifesciences.org

Altered Protein Conformation and Stability: The adduction can induce local or global conformational changes, potentially leading to protein misfolding. nih.govelifesciences.org Misfolded proteins may be non-functional and are often targeted for degradation by the cell's quality control machinery. In some cases, misfolded proteins can form aggregates.

Identifying the specific proteins targeted by this compound and mapping the exact sites of alkylation requires sophisticated analytical techniques, primarily within the field of proteomics. abcam.comcreative-proteomics.com Mass spectrometry (MS) is the core technology used for the characterization of such protein adducts. mdpi.comnih.gov

The most common strategy is "bottom-up" proteomics. This workflow involves several key steps:

Protein Digestion: The total protein extracted from a biological sample (e.g., cells or tissue exposed to this compound) is enzymatically digested into smaller peptides. Trypsin is the most commonly used protease, as it specifically cleaves proteins after lysine and arginine residues, generating a predictable set of peptides. abcam.com

Peptide Separation: The resulting complex mixture of peptides is separated, typically using liquid chromatography (LC). This step reduces the complexity of the mixture before it enters the mass spectrometer. creative-proteomics.comresearchgate.net

Mass Spectrometry (MS) Analysis: As peptides elute from the LC column, they are ionized and their mass-to-charge (m/z) ratio is measured by the mass spectrometer. The mass of a peptide adducted with a methylvinyl group will be increased by a specific amount compared to its unmodified counterpart. This mass shift allows for the initial identification of potentially modified peptides. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Sequencing: To confirm the peptide's identity and pinpoint the exact site of modification, peptide ions of interest are selected and fragmented inside the mass spectrometer. The resulting fragmentation pattern (an MS/MS spectrum) provides sequence information, allowing researchers to identify the specific amino acid residue carrying the adduct. mdpi.comresearchgate.netscielo.org.mx

Advanced data analysis strategies, such as "open" or "unrestricted" mass searching, can be employed to search for any type of modification without prior knowledge of the adduct's mass, which is particularly useful for discovering novel or unexpected protein adducts. nih.gov These proteomic methods provide a powerful toolkit to create a comprehensive map of the "adductome" of this compound, revealing its protein targets and offering insights into its mechanisms of action.

| Step | Technique | Purpose |

| 1. Digestion | Enzymatic (e.g., Trypsin) | Cleave proteins into a complex but analyzable mixture of smaller peptides. |

| 2. Separation | Liquid Chromatography (LC) | Separate peptides to reduce sample complexity before MS analysis. |

| 3. Detection | Mass Spectrometry (MS) | Measure the mass-to-charge ratio of peptides to detect mass shifts indicating an adduct. |

| 4. Sequencing | Tandem MS (MS/MS) | Fragment selected peptides to determine their amino acid sequence and localize the modification site. |

| This table summarizes a typical bottom-up proteomic workflow for the characterization of protein adducts. abcam.commdpi.comresearchgate.net |

Mechanistic Investigations of Genotoxicity and Carcinogenesis Initiation

DNA Damage Response and Repair Pathways

Upon metabolic activation, methylvinylnitrosamine acts as an alkylating agent, forming adducts with DNA. mdpi.com This damage triggers a complex cellular response aimed at maintaining genomic integrity. The primary DNA lesions are methylated bases, which, if not repaired, can lead to mutations and initiate carcinogenesis. mdpi.comresearchgate.net The cell employs several sophisticated repair pathways to counteract this damage.

Role of DNA Repair Enzymes (e.g., MGMT, BER, NER) in Mitigating this compound-Induced Damage

The cellular defense against DNA damage induced by alkylating agents like this compound involves multiple repair pathways, each with specificity for different types of adducts. mdpi.comnumberanalytics.com

O⁶-methylguanine-DNA methyltransferase (MGMT): One of the most critical DNA adducts formed by methylating nitrosamines is O⁶-methylguanine (O⁶-MeG). researchgate.netnih.gov This lesion is highly mutagenic because it can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. nih.gov The primary enzyme responsible for repairing this lesion is O⁶-methylguanine-DNA methyltransferase (MGMT). mdpi.comimrpress.com MGMT directly transfers the methyl group from the O⁶ position of guanine (B1146940) to one of its own cysteine residues. researchgate.netrsc.org This is a stoichiometric, "suicide" reaction, as the transfer inactivates the MGMT protein, targeting it for degradation. researchgate.net The level of MGMT activity in a cell is therefore a critical determinant of susceptibility to the carcinogenic effects of methylating agents. nih.govimrpress.com

Base Excision Repair (BER): The BER pathway is responsible for removing smaller, non-helix-distorting base lesions. nih.govwikipedia.orgmdpi.com For damage induced by this compound, BER primarily targets N-alkylated bases, such as N⁷-methylguanine (N7-MeG) and N³-methyladenine (N3-MeA), which are the most abundant adducts formed. mdpi.comresearchgate.net The process is initiated by a DNA glycosylase, such as alkyladenine DNA glycosylase (AAG), which recognizes and excises the damaged base. mdpi.comnih.gov This creates an apurinic/apyrimidinic (AP) site, which is then processed by other enzymes in the BER pathway, including an AP endonuclease, DNA polymerase, and DNA ligase, to restore the correct DNA sequence. numberanalytics.comnih.govnih.gov While N7-MeG is the most frequent lesion, N3-MeA is more cytotoxic if not repaired. Deficiencies in the BER pathway can lead to increased susceptibility to methylation-induced mutations. nih.gov

Nucleotide Excision Repair (NER): The NER pathway is primarily responsible for repairing bulky, helix-distorting DNA adducts. wikipedia.orgkegg.jpnih.gov While the small methyl adducts formed by this compound are not the canonical substrates for NER, this pathway can act as a backup mechanism for certain types of damage. mdpi.comnih.gov Some complex or bulky DNA lesions that block replication can be recognized and removed by the NER machinery. nih.govmdpi.comfrontiersin.org The NER process involves the recognition of the lesion, unwinding of the DNA around it, excision of the damaged oligonucleotide segment, and synthesis of a new DNA strand using the undamaged strand as a template. wikipedia.orgnih.gov

Table 1: DNA Repair Pathways for Methylating Damage

| Repair Pathway | Key Enzymes | Primary Substrates (from Methylating Agents) | Mechanism of Action |

|---|---|---|---|

| Direct Reversal | O⁶-methylguanine-DNA methyltransferase (MGMT) | O⁶-methylguanine (O⁶-MeG) | Direct transfer of the methyl group from guanine to the enzyme. |

| Base Excision Repair (BER) | Alkyladenine DNA glycosylase (AAG), AP Endonuclease, DNA Polymerase, DNA Ligase | N⁷-methylguanine (N7-MeG), N³-methyladenine (N3-MeA) | Excision of the damaged base followed by replacement of the nucleotide. |

| Nucleotide Excision Repair (NER) | XPC, TFIIH, XPG, XPF-ERCC1 | Bulky adducts, some complex lesions (backup role) | Excision of a short oligonucleotide containing the lesion, followed by resynthesis. |

Cell Cycle Checkpoint Activation in Response to this compound-Induced DNA Damage

When DNA damage occurs, cells can activate cell cycle checkpoints to halt progression through the cell cycle, providing time for DNA repair. mdpi.comnih.govwikipedia.org This is a crucial mechanism to prevent the replication of damaged DNA, which could fix mutations in the genome. The presence of DNA adducts and single- or double-strand breaks that can arise during their repair are potent activators of these checkpoints.

The major cell cycle checkpoints are at the G1/S and G2/M transitions. nih.govcellsignal.com

G1/S Checkpoint: This checkpoint prevents cells with damaged DNA from entering the S phase (the DNA synthesis phase). cellsignal.com DNA damage can activate the ATM (Ataxia telangiectasia mutated) and ATR (ATM and Rad3-related) kinases, which in turn activate a signaling cascade leading to the stabilization of the p53 tumor suppressor protein. mdpi.comresearchgate.net Activated p53 induces the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, which binds to and inhibits Cyclin E-CDK2 complexes, thereby blocking the transition into S phase. mdpi.com

G2/M Checkpoint: This checkpoint prevents cells from entering mitosis (M phase) if DNA damage is detected after replication. wikipedia.org The ATM/ATR pathway also controls this checkpoint, primarily through the activation of the Chk1 and Chk2 kinases. researchgate.net These kinases phosphorylate and inactivate the Cdc25 phosphatase, which is required to activate the Cyclin B-CDK1 complex that drives mitotic entry. wikipedia.org

While specific studies detailing cell cycle checkpoint activation in direct response to this compound are limited, it is well-established that alkylating agents that cause DNA damage trigger these pathways. numberanalytics.com The extent and duration of the cell cycle arrest depend on the level of DNA damage and the cell's capacity for repair. numberanalytics.com If the damage is too extensive to be repaired, these checkpoint pathways can signal for the cell to undergo programmed cell death (apoptosis). mdpi.com

Mutagenic Pathways Induced by this compound

If DNA damage induced by this compound is not properly repaired, it can lead to permanent changes in the DNA sequence, known as mutations. These mutations are a key step in the initiation of carcinogenesis.

Mutational Spectra Analysis in In Vitro Models

Mutational spectrum analysis is a method used to determine the types and frequencies of different mutations caused by a mutagenic agent. numberanalytics.com This provides a "signature" of the mutagen, offering insights into its mechanism of action and the DNA repair pathways that may be deficient. researchgate.net Such analyses are often conducted in in vitro models, such as bacteria (e.g., Ames test) or mammalian cell lines, where the genetic background can be controlled. nih.govamegroups.org

For simple alkylating agents similar to this compound, the characteristic mutational signature is dominated by G:C to A:T transitions. This is a direct consequence of the formation of O⁶-MeG adducts, which mispair with thymine during DNA replication. nih.gov While comprehensive mutational spectra specifically for this compound are not widely published, studies on related tobacco-specific nitrosamines like NNK have confirmed their genotoxic potential in various in vitro assays. nih.gov Analysis of mutations in reporter genes or across the genome after exposure to the compound allows researchers to catalogue the specific base substitutions, insertions, deletions, and rearrangements that occur. nih.govfrontiersin.org

Mechanisms of Point Mutations and Frameshifts

The mutagenic activity of this compound is primarily driven by its ability to induce point mutations, with frameshift mutations being less common. wikipedia.orgmdpi.com

Point Mutations: A point mutation is an alteration of a single nucleotide in the DNA sequence. wikipedia.org The most significant point mutation caused by this compound is the G:C→A:T transition. This occurs when the O⁶-MeG adduct is not repaired by MGMT before DNA replication. During replication, DNA polymerase incorrectly inserts a thymine (T) opposite the O⁶-MeG instead of a cytosine (C). In the subsequent round of replication, this T will pair with an adenine (B156593) (A), completing the transition from a G:C base pair to an A:T base pair. nih.gov Other base adducts can also lead to different types of point mutations, but the O⁶-MeG pathway is considered a major driver of its carcinogenicity.

Frameshift Mutations: A frameshift mutation involves the insertion or deletion of nucleotides in a number that is not a multiple of three. nih.govmdpi.com This shifts the reading frame of the gene, leading to a completely different and usually non-functional protein product. While less characteristic of simple alkylating agents, frameshift mutations can arise from errors during the repair of DNA adducts or at sites of DNA breaks. europa.eu The formation of bulky adducts or interstrand crosslinks, which can stall the replication fork, may increase the likelihood of errors by DNA polymerases, potentially leading to insertions or deletions. mdpi.com

Cellular Transformation Models for Carcinogenesis Research

Cellular transformation is the process by which normal cells acquire the characteristics of cancer cells, such as loss of contact inhibition, anchorage-independent growth, and the ability to form tumors. numberanalytics.com In vitro cell transformation assays (CTAs) are valuable tools for studying the carcinogenic potential of chemicals like this compound. researchgate.netmdpi.com These assays bridge the gap between short-term genotoxicity tests and long-term animal cancer bioassays. nih.govnumberanalytics.com

Several cell culture systems are used for transformation studies:

Syrian Hamster Embryo (SHE) Cells: SHE cells are primary cells that are highly sensitive to transformation by chemical carcinogens. nih.gov The assay measures morphological transformation, where treated cells form dense, disorganized colonies (foci) on a background of normal, flat cells.

BALB/c 3T3 and Bhas 42 Cells: These are immortalized mouse fibroblast cell lines. nih.goveuropa.eu The Bhas 42 cell line is particularly useful as it is more predisposed to transformation and can be used to detect both tumor initiators and promoters. europa.eu

Human Cell Models: While more challenging, transformation studies using normal human cells, such as fibroblasts or epithelial cells, provide more direct relevance to human carcinogenesis. mdpi.com

Organoid Models: More recently, 3D organoid cultures derived from normal tissues are being used to model chemical carcinogenesis. nih.govfrontiersin.orgnih.gov These models better recapitulate the complex architecture and cell-cell interactions of the original tissue. mdpi.com

In these models, exposure to a carcinogen like this compound can induce a transformed phenotype. One study noted that tumors induced in rats by the nitrosamine (B1359907) MNPN were similar to those induced by this compound, indicating its carcinogenic activity in vivo, which these in vitro models aim to replicate and dissect mechanistically. scienceasia.org The ability of a chemical to cause transformation in these assays is a strong indicator of its carcinogenic potential. researchgate.netnih.govnih.gov

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| O⁶-methylguanine | O⁶-MeG |

| N⁷-methylguanine | N7-MeG |

| N³-methyladenine | N3-MeA |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone | NNK |

| N'-nitrosonornicotine | NNN |

| Dimethylnitrosamine | DMN |

| Ethyl methanesulfonate | EMS |

| Acrylamide | AA |

| Diethylnitrosamine | DEN |

Application of Syrian Hamster Embryo (SHE) Cell Transformation Assays

The Syrian Hamster Embryo (SHE) cell transformation assay is a well-established short-term in vitro test used to predict the carcinogenic potential of chemical substances. nih.govnih.gov This assay uses primary cells derived from hamster embryos, which are diploid, genetically stable, and have a limited lifespan in culture, making them a relevant model for studying the early stages of carcinogenesis. psu.edu A key advantage of SHE cells is their inherent metabolic capability, allowing them to metabolize many chemical compounds into their ultimate carcinogenic forms without requiring an external metabolic activation system. psu.edu The assay models the earliest identifiable stage of carcinogenesis by assessing morphological transformation, where normal, orderly cell colonies transform into colonies with a disorganized, crisscrossing growth pattern and piled-up cell layers after exposure to a carcinogen. creative-bioarray.comeuropa.eu

Murine Fibroblast Cell Line (e.g., BALB/c 3T3) Transformation Studies

Murine fibroblast cell lines, such as BALB/c 3T3 and C3H10T1/2, are another cornerstone of in vitro carcinogenicity testing. mdpi.com The BALB/c 3T3 cell transformation assay, in particular, is used to identify potential carcinogens by their ability to induce foci of transformed cells that lose contact inhibition. mdpi.comeuropa.eu Normal BALB/c 3T3 cells grow in a monolayer and stop proliferating once they come into contact with each other. When treated with a carcinogen, some cells undergo transformation, allowing them to continue to divide, pile up, and form dense, multilayered foci that are clearly visible against the background of the normal monolayer. europa.eueuropa.eu

These cell lines are highly susceptible to transformation by oncogenic viruses and chemical carcinogens. acs.org While the standard BALB/c 3T3 A31 clone has some metabolic capacity, genetically engineered variants like the Bhas 42 cell line, which contains a v-Ha-ras gene, have been developed to enhance sensitivity to certain carcinogens. mdpi.com

As with the SHE assay, specific research detailing the testing of this compound in BALB/c 3T3 transformation studies is not prominent in the available scientific literature. A study using this system would aim to determine if this compound can induce transformed foci and would help to elucidate the molecular pathways involved in the transformation process. europa.eunih.gov

Molecular Markers of Early Carcinogenic Events in Cell Transformation

The initiation of cancer by genotoxic agents like this compound is fundamentally a molecular process. The key molecular markers of this initiation event are DNA adducts. nih.govberkeley.edu N-nitrosamines are not directly reactive with DNA; they require metabolic activation, a process primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues. nih.gov This activation involves the enzymatic hydroxylation of the carbon atom adjacent (alpha) to the nitroso group. nih.gov For this compound, this process would generate highly reactive electrophilic intermediates, specifically a methyldiazonium ion and a vinyl-related reactive species.

These electrophiles readily attack nucleophilic sites on DNA bases, forming a variety of DNA adducts. nih.gov The formation of O⁶-methylguanine is a particularly critical pro-mutagenic lesion, as it tends to mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. iarc.fr If such mutations occur in critical proto-oncogenes (e.g., RAS) or tumor suppressor genes (e.g., TP53), they can drive the cell towards a neoplastic phenotype. iarc.fr The persistence of these adducts in tissues is strongly correlated with the carcinogenic potency of nitrosamines. nih.gov

While a detailed profile of all DNA adducts formed specifically by this compound is not extensively documented, the expected adducts can be inferred from its structure and the known metabolism of similar nitrosamines.

Table 1: Potential DNA Adducts Formed from this compound Metabolism This interactive table lists the likely DNA adducts formed following the metabolic activation of this compound.

| Precursor Ion | DNA Adduct | Type of Lesion | Mutagenic Potential |

| Methyldiazonium ion | 7-methylguanine (7-meG) | Major adduct, less mutagenic | Low |

| Methyldiazonium ion | O⁶-methylguanine (O⁶-meG) | Minor adduct, highly pro-mutagenic | High (G→A transitions) |

| Methyldiazonium ion | O⁴-methylthymine (O⁴-meT) | Minor adduct, pro-mutagenic | High |

| Vinyl-derived electrophile | 1,N⁶-ethenoadenine (εA) | Cyclic adduct | High |

| Vinyl-derived electrophile | 3,N⁴-ethenocytosine (εC) | Cyclic adduct | High |

| Vinyl-derived electrophile | N²,3-ethenoguanine (N²,3-εG) | Cyclic adduct | High |

In Vitro Organoid and 3D Culture Models for Mechanistic Studies

Recent advances in cell culture have led to the development of three-dimensional (3D) organoid models that more accurately mimic the architecture and function of native organs. nih.gov These "mini-organs" are grown from stem cells and can self-organize into structures containing multiple, organ-specific cell types, offering a more physiologically relevant system for studying toxicology and carcinogenesis compared to traditional 2D cell cultures. acs.orgnih.gov

Liver Organoid Systems for Studying Hepatocarcinogenesis Mechanisms

Liver organoids are particularly relevant for studying the carcinogenicity of nitrosamines, as the liver is the primary site of their metabolic activation. mdpi.com Studies using human hepatoma (HepaRG) cells grown as 3D spheroids have shown they are more sensitive to the genotoxicity of nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (DENA) than 2D cultures. fda.gov This increased sensitivity is attributed to the higher and more stable expression of crucial CYP enzymes in 3D models, which better reflects the metabolic competency of the human liver. fda.gov

Furthermore, researchers have successfully established carcinogenesis models by treating normal mouse liver organoids with chemical carcinogens, including the nitrosamine DENA. researchgate.netnih.gov These treated organoids exhibit carcinogenic features and can be used to investigate the early molecular events that drive liver cancer. researchgate.netnih.gov Although specific studies using liver organoids to investigate this compound are not yet published, these models represent a powerful future platform for:

Investigating its metabolic activation pathways.

Quantifying the formation of specific DNA adducts in a human-relevant system.

Studying the subsequent molecular and cellular responses that lead to hepatocarcinogenesis.

Application of Other Tissue-Specific Organoid Models

The versatility of organoid technology allows for the development of models from various tissues, including the colon, lung, pancreas, and kidney. acs.orgnih.gov This is crucial because while the liver is a primary target for many nitrosamines, these compounds can induce tumors in multiple organs. Human tissue organoids have been shown to metabolically activate various dietary and environmental carcinogens in a tissue-specific manner. acs.orgnih.gov For example, colon organoids could be used to study the potential role of this compound in colorectal cancer, while lung organoids could investigate its effects on the respiratory system.

A recent study demonstrated that organoids from human stomach, liver, kidney, and colon could all metabolically activate various carcinogens and form DNA adducts, with the highest adduct levels often found in the known target tissues. nih.gov This highlights the potential of using a panel of tissue-specific organoids to understand the organotropism (target organ specificity) of this compound carcinogenesis.

Genetically Engineered Preclinical Models for Mechanistic Elucidation

Genetically engineered mouse models (GEMMs) are sophisticated in vivo systems that allow for the precise investigation of the roles of specific genes in cancer development. scispace.com In these models, genes known to be involved in human cancers (oncogenes or tumor suppressor genes) are activated or inactivated in the mouse genome. scispace.com This allows researchers to study how specific genetic alterations contribute to cancer initiation, progression, and metastasis in the context of a whole, immune-competent organism. mdpi.com

While no GEMMs have been specifically reported for the study of this compound, these models are frequently combined with chemical carcinogen exposure to dissect complex gene-environment interactions. scispace.com For instance, mouse models with mutations in tumor suppressor genes like Trp53 are often more susceptible to carcinogen-induced tumors, allowing scientists to study the cooperative effects of genetic predisposition and environmental exposure. scispace.com

Table 2: Potential Applications of Advanced Models for this compound Research This interactive table outlines how modern research models could be applied to investigate the carcinogenic mechanisms of this compound.

| Model Type | Potential Application for this compound Research | Key Mechanistic Question Addressed |

| Liver Organoids | Exposure of human liver organoids to this compound. | Does it cause DNA damage and mutations in human liver cells? What is the metabolic pathway? |

| Multi-tissue Organoid Panel | Comparative exposure of organoids from liver, lung, kidney, etc. | Which organs are most susceptible to its genotoxic effects? (Organotropism) |

| GEMMs (e.g., Trp53 or Kras mutant mice) | Administration of this compound to the GEMM. | How does pre-existing genetic susceptibility alter the carcinogenic outcome of exposure? |

| Transgenic Reporter Mice | Use of mice with reporters for DNA damage (e.g., gadd45a-GFP) and exposure to this compound. | In which cells and tissues does genotoxicity occur in real-time within a living organism? |

Utilization of DNA Repair Deficient Mouse Models

There are no available studies or research findings on the use of DNA repair-deficient mouse models to investigate the genotoxicity and carcinogenic initiation mechanisms of this compound. While such models are crucial for understanding how deficiencies in DNA repair pathways—such as base excision repair, nucleotide excision repair, or mismatch repair—affect the processing of DNA damage from various carcinogens, their specific application to this compound has not been documented in the accessible scientific literature.

Conditional Gene Knockout/Knock-in Approaches in Preclinical Research

Similarly, a search of preclinical research reveals no documented use of conditional gene knockout or knock-in mouse models to study the role of specific genes in the carcinogenesis initiated by this compound. This advanced technique, which allows for the tissue-specific and time-controlled deletion or insertion of genes (e.g., using the Cre-lox system), has been instrumental in elucidating the function of oncogenes and tumor suppressor genes in cancer development. However, no studies have been published that apply these approaches to investigate the specific molecular pathways affected by this compound.

Due to the absence of research data for the specified topics, data tables cannot be generated.

Advanced Analytical Methodologies for Methylvinylnitrosamine Research

High-Resolution Mass Spectrometry (HRMS) in Adductomics and Metabolomics

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in the study of methylvinylnitrosamine, particularly in the fields of adductomics and metabolomics. Its high selectivity and sensitivity, coupled with the ability to provide detailed structural information, make it superior to other methods for identifying and quantifying DNA and protein adducts, as well as metabolites. re-place.be The accurate mass measurements provided by HRMS instruments, such as quadrupole time-of-flight (Q-TOF) and orbital trap mass spectrometers, significantly reduce background noise and enhance the selectivity of analyte detection. spectroscopyonline.com

Ultra-High Performance Liquid Chromatography Coupled with HRMS (UHPLC-HRMS) for DNA/Protein Adduct Analysis

The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with HRMS is a powerful technique for the analysis of DNA and protein adducts formed from this compound. re-place.benih.gov UHPLC provides rapid and efficient separation of complex biological mixtures, while HRMS allows for the sensitive and specific detection of the adducts. americanpharmaceuticalreview.com This method is crucial for DNA adductomics, a field that aims to comprehensively screen for both known and unknown DNA modifications in biological samples. frontiersin.org The analysis of DNA adducts typically involves the hydrolysis of DNA to its constituent nucleosides, which are then separated by UHPLC and detected by HRMS. spectroscopyonline.com A common fragmentation pattern observed in the tandem mass spectra of 2'-deoxynucleoside adducts is the neutral loss of the deoxyribose sugar moiety (116 Da), which aids in their identification. spectroscopyonline.com

In the context of protein adducts, UHPLC-HRMS can identify and quantify covalent modifications to proteins resulting from exposure to reactive metabolites of compounds like this compound. nih.govnih.gov This is achieved by analyzing peptides generated from the proteolytic digest of proteins, allowing for the identification of the specific amino acid residues that have been modified. nih.gov

Below is a table summarizing representative DNA adducts that can be analyzed using UHPLC-HRMS.

| Adduct Name | Parent Nucleoside | Mass Shift (Da) |

| O6-Methylguanine | Deoxyguanosine | 14.01565 |

| 7-Methylguanine | Deoxyguanosine | 14.01565 |

| 3-Methyladenine | Deoxyadenosine | 14.01565 |

| 1,N6-Ethenoadenosine | Deoxyadenosine | 24.00000 |

| C8-Oxoguanine | Deoxyguanosine | 15.99491 |

This table is for illustrative purposes and the mass shifts are theoretical.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for profiling the volatile metabolites of this compound. thermofisher.comnih.gov The technique separates compounds based on their volatility and interaction with a stationary phase in a capillary column, followed by detection and identification using a mass spectrometer. mdpi.com GC-MS is widely used in various fields, including environmental analysis, food safety, and metabolomics. thermofisher.commdpi.com

For metabolite profiling, samples are typically prepared using techniques like solid-phase microextraction (SPME) to extract and concentrate the volatile compounds from the headspace of a sample or from a liquid extract. nih.govmdpi.com The separated compounds are then identified by comparing their mass spectra and retention times to those in spectral libraries. plos.orgnih.gov This approach allows for the identification and quantification of a wide range of metabolites, providing insights into the metabolic pathways of this compound. frontiersin.org However, it's important to note that high concentrations of analytes can lead to lower resolution and peak symmetry, necessitating sample dilution or adjustment of injection parameters for optimal results. researchgate.net

The following table provides examples of volatile compounds that could be relevant in the metabolic profiling of this compound.

| Compound Class | Example Compound | Potential Relevance |

| Alcohols | Methanol (B129727) | Product of metabolic demethylation |

| Aldehydes | Formaldehyde (B43269) | Product of metabolic oxidation |

| Ketones | Acetone | Secondary metabolic product |

| Alkanes | Methane | Potential degradation product |

This table contains hypothetical examples of potential volatile metabolites.